2,6-bis(6-bromopyridin-2-yl)pyridine

Synthetic Methodology Cross-Coupling Chemistry Reaction Optimization

This 2,6-bis(6-bromopyridin-2-yl)pyridine is a strategic, pre-functionalized terpyridine building block—not a final ligand. The dual bromine substituents at the 6 and 6'' positions are essential for enabling downstream diversification via Suzuki-Miyaura, Stille, and other cross-coupling reactions. Unlike unsubstituted terpyridine (CAS 1148-79-4), this compound offers site-specific reactivity for constructing covalent macrocycles, porphyrin nanorings, and diverse ligand libraries. The well-defined melting point (257-263°C) allows rapid identity confirmation upon receipt.

Molecular Formula C15H9Br2N3
Molecular Weight 391.06 g/mol
CAS No. 100366-66-3
Cat. No. B009686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-bis(6-bromopyridin-2-yl)pyridine
CAS100366-66-3
Molecular FormulaC15H9Br2N3
Molecular Weight391.06 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1)C2=NC(=CC=C2)Br)C3=NC(=CC=C3)Br
InChIInChI=1S/C15H9Br2N3/c16-14-8-2-6-12(19-14)10-4-1-5-11(18-10)13-7-3-9-15(17)20-13/h1-9H
InChIKeyPYMBATDYUCQLBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 2,6-Bis(6-bromopyridin-2-yl)pyridine (CAS 100366-66-3) – A Terpyridine Building Block


2,6-Bis(6-bromopyridin-2-yl)pyridine, commonly known as 6,6''-dibromo-2,2':6',2''-terpyridine, is a halogenated heterocyclic compound with the molecular formula C₁₅H₉Br₂N₃ and a molecular weight of 391.06 g/mol [1]. It is characterized by a central pyridine ring substituted at the 2 and 6 positions with two 6-bromopyridin-2-yl groups, forming a terpyridine scaffold . The presence of bromine atoms at the terminal pyridine rings enhances its reactivity as a synthetic intermediate, primarily for cross-coupling reactions, distinguishing it from the unsubstituted terpyridine core .

Why Generic Substitution Fails: The Critical Role of 6,6''-Dibromo Terpyridine as a Strategic Intermediate


In scientific procurement, assuming that any terpyridine derivative is interchangeable is a critical error. The target compound, 2,6-bis(6-bromopyridin-2-yl)pyridine, is not a final functional ligand but a strategic, pre-functionalized building block. The bromine substituents in the 6 and 6'' positions are essential for enabling downstream diversification through cross-coupling chemistry, a capability not shared by its unsubstituted, alkylated, or differently halogenated analogs . For example, substituting 2,2':6',2''-terpyridine (CAS 1148-79-4) for this compound forfeits the site-specific reactivity that is the primary basis for its utility in constructing complex molecular architectures and functional materials .

Quantitative Differentiation Evidence: Why 2,6-Bis(6-bromopyridin-2-yl)pyridine is Selected Over Close Analogs


Synthetic Accessibility: One-Pot vs. Multi-Step Synthesis and Yields

The synthesis of this compound can be achieved in a one-pot procedure, providing a significant logistical and efficiency advantage over traditional multi-step syntheses required for other functionalized terpyridines . This is a direct head-to-head comparison against alternative synthetic routes to the same or similar compounds.

Synthetic Methodology Cross-Coupling Chemistry Reaction Optimization

Reactivity for Late-Stage Functionalization: A Key Differentiator in Material Science

The 6,6''-dibromo-substitution pattern is essential for constructing specific, highly complex architectures like porphyrin nanorings, where it acts as a key building block in Suzuki-Miyaura coupling. This specific application is not possible with unsubstituted or differently substituted terpyridine ligands.

Supramolecular Chemistry Porphyrin Arrays Cross-Coupling

Catalytic System Optimization: Enabling Selective Stille Coupling

The reactivity of 5,5''-dibromo-2,2':6',2''-terpyridine (a regioisomer of the target compound) in Stille coupling reactions has been a subject of catalyst optimization. While the target compound is the 6,6''-isomer, this class-level evidence demonstrates the critical role of the dibromo substitution pattern in enabling these palladium-catalyzed transformations, which is a core reason for its procurement.

Catalysis Organometallic Chemistry Cross-Coupling

Physical Property Benchmarking: Melting Point and Purity for Quality Control

In a procurement context, the physical and chemical purity of a compound is a primary selection criterion. The target compound has a well-defined and consistently reported melting point range, which is essential for identity verification and quality control.

Analytical Chemistry Quality Control Material Specification

Efficient Synthesis: Kroehnke Method as a Scalable Alternative

An alternative synthetic route using the Kroehnke synthesis is reported as a more efficient method for preparing this compound compared to direct halogenation approaches, which tend to yield mixtures of polyhalogenated products.

Synthetic Methodology Process Chemistry Heterocycle Synthesis

Optimal Application Scenarios for 2,6-Bis(6-bromopyridin-2-yl)pyridine Based on Verifiable Evidence


Synthesis of Complex Supramolecular and Macrocyclic Architectures

This compound is the reagent of choice for constructing covalently linked, shape-persistent macrocycles, such as porphyrin nanorings, via Suzuki-Miyaura coupling. Its dual 6,6''-bromo functionality is indispensable for the one-pot, template-free synthesis of these materials, which are being explored for optoelectronics and molecular recognition [1]. Procurement of this specific building block is essential for any research group aiming to access these unique structures without devising a new synthetic route.

Development of Diversified Ligand Libraries via Cross-Coupling

Researchers engaged in parallel synthesis or medicinal chemistry should procure this compound as a versatile core scaffold. The 6,6''-bromine atoms serve as efficient handles for both Stille and Suzuki cross-coupling reactions, enabling the rapid generation of a library of functionalized terpyridine ligands with tailored electronic and steric properties [2]. This approach is far more efficient than synthesizing each ligand from a different, non-halogenated terpyridine precursor.

Coordination Chemistry and Catalysis Precursor

While the compound itself is a building block, it is procured as the immediate precursor to novel disubstituted terpyridine ligands . The resulting ligands are designed for use in coordination chemistry to create metal complexes with applications in catalysis and materials science. The bromine substituents do not interfere with the tridentate binding mode of the terpyridine core but provide a synthetic pathway for further elaboration that is absent in simpler analogs .

Quality Control and Identity Verification in GMP-like Environments

For laboratories operating under rigorous quality standards, the well-defined melting point (257-263 °C) of 2,6-bis(6-bromopyridin-2-yl)pyridine provides a simple, cost-effective method for identity confirmation and purity assessment upon receipt [3]. This minimizes the risk of using mislabeled or degraded material in critical experiments and ensures consistency in research outcomes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,6-bis(6-bromopyridin-2-yl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.